molecular formula C10H21N B12996302 (1,2,5-Trimethylcyclohexyl)methanamine

(1,2,5-Trimethylcyclohexyl)methanamine

Cat. No.: B12996302
M. Wt: 155.28 g/mol
InChI Key: CVNDUHLSMNIUEP-UHFFFAOYSA-N
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Description

(1,2,5-Trimethylcyclohexyl)methanamine is an organic compound with the molecular formula C10H21N It is a derivative of cyclohexane, where three methyl groups are attached to the cyclohexane ring at positions 1, 2, and 5, and a methanamine group is attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,5-Trimethylcyclohexyl)methanamine typically involves the alkylation of cyclohexane derivatives followed by amination. One common method is the catalytic hydrogenation of a trimethyl-substituted cyclohexane precursor in the presence of a rhodium catalyst . This process involves the reduction of the precursor compound under controlled conditions to yield the desired amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as rhodium or other transition metals are often employed to facilitate the hydrogenation and amination reactions.

Chemical Reactions Analysis

Types of Reactions

(1,2,5-Trimethylcyclohexyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Halogenating agents or other electrophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted cyclohexane derivatives.

Scientific Research Applications

(1,2,5-Trimethylcyclohexyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving amine groups.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which (1,2,5-Trimethylcyclohexyl)methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. Specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,2,5-Trimethylcyclohexyl)methanamine is unique due to the specific arrangement of its methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

(1,2,5-trimethylcyclohexyl)methanamine

InChI

InChI=1S/C10H21N/c1-8-4-5-9(2)10(3,6-8)7-11/h8-9H,4-7,11H2,1-3H3

InChI Key

CVNDUHLSMNIUEP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)(C)CN)C

Origin of Product

United States

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